molecular formula C14H17NO3 B1319576 1-(2-Phenylacetyl)-2-piperidinecarboxylic acid CAS No. 1101843-44-0

1-(2-Phenylacetyl)-2-piperidinecarboxylic acid

Cat. No.: B1319576
CAS No.: 1101843-44-0
M. Wt: 247.29 g/mol
InChI Key: ZQPYJXXYTOWXCT-UHFFFAOYSA-N
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Description

1-(2-Phenylacetyl)-2-piperidinecarboxylic acid is an organic compound that features a piperidine ring substituted with a phenylacetyl group and a carboxylic acid group

Scientific Research Applications

1-(2-Phenylacetyl)-2-piperidinecarboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Target of Action

The primary target of 1-(2-Phenylacetyl)-2-piperidinecarboxylic acid is related to the phenylacetic acid (PAA) pathway . This pathway is involved in the bacterial degradation of aromatic components and is crucial in the metabolism of dietary phenylalanine into phenylacetic acid . The pathway contains several enzymes and a transcriptional regulator, which are involved in biofilm formation and antimicrobial activity .

Mode of Action

It is known that the compound is involved in theincorporation of one atom of molecular oxygen into phenylacetyl-CoA . This reaction is catalyzed by the Py2PaaABCE complex, mediating NADPH consumption and depending strictly on oxygen .

Biochemical Pathways

The compound is involved in the phenylacetic acid catabolic pathway . This pathway is responsible for the degradation of phenylacetic acid, a central intermediate metabolite in bacterial degradation of aromatic components . The pathway enables microbes to utilize various aromatic compounds with high efficiency .

Pharmacokinetics

It is known that phenylacetate esterases found in the human liver cytosol and human plasma esterase can hydrolyze phenylacetate . Phenylacetate hydrolysis involves arylesterase in plasma, both arylesterase and carboxylesterase in liver microsomes, and carboxylesterase in liver cytosol .

Result of Action

The result of the compound’s action is the formation of 1,2-epoxyphenylacetyl-CoA . This is a crucial step in the phenylacetic acid catabolic pathway, enabling the degradation of aromatic components .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of oxygen

Biochemical Analysis

Biochemical Properties

1-(2-Phenylacetyl)-2-piperidinecarboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with phenylacetyl-CoA epoxidase, a multicomponent enzyme system that catalyzes the reduction of phenylacetyl-CoA to form 1,2-epoxyphenylacetyl-CoA . This interaction is crucial for the compound’s role in metabolic pathways involving aromatic compounds.

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to impact the phenylacetate catabolic pathway in bacteria, which is involved in biofilm formation and antimicrobial activity . This indicates its potential role in modulating cellular functions and responses to environmental stimuli.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound is known to interact with phenylacetyl-CoA epoxidase, leading to the formation of 1,2-epoxyphenylacetyl-CoA . This interaction is essential for the compound’s role in the degradation of aromatic compounds and its subsequent effects on cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound’s interaction with phenylacetyl-CoA epoxidase is dependent on the presence of oxygen and NADPH consumption . This indicates that the compound’s effects may vary under different experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses of the compound may lead to toxic or adverse effects, while lower doses may have minimal impact. The compound’s role in the phenylacetate catabolic pathway suggests that its dosage effects are closely related to its interactions with enzymes and other biomolecules involved in this pathway .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the degradation of aromatic compounds. It interacts with enzymes such as phenylacetyl-CoA epoxidase, which catalyzes the formation of 1,2-epoxyphenylacetyl-CoA . This interaction is crucial for the compound’s role in metabolic flux and the regulation of metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interaction with phenylacetyl-CoA epoxidase suggests that it may be localized to specific cellular compartments where this enzyme is active . This localization is essential for the compound’s function and its effects on cellular metabolism.

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its activity and function. The compound’s interaction with phenylacetyl-CoA epoxidase indicates that it may be targeted to the cytosol and other cellular compartments involved in the degradation of aromatic compounds . This subcellular localization is critical for the compound’s role in cellular metabolism and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenylacetyl)-2-piperidinecarboxylic acid typically involves the acylation of piperidine derivatives with phenylacetyl chloride. The reaction is carried out under anhydrous conditions using a suitable base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Phenylacetyl)-2-piperidinecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 1-(2-Phenylacetyl)-2-piperidinecarboxylic acid is unique due to the combination of the phenylacetyl group and the piperidine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-phenylacetyl)piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-13(10-11-6-2-1-3-7-11)15-9-5-4-8-12(15)14(17)18/h1-3,6-7,12H,4-5,8-10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPYJXXYTOWXCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)C(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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